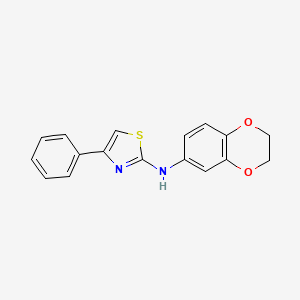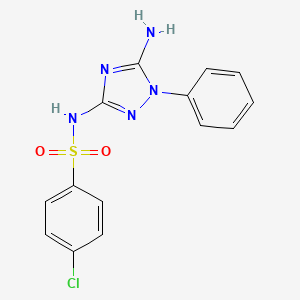
N-(5-amino-1-phenyl-1,2,4-triazol-3-yl)-4-chlorobenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-amino-1-phenyl-1,2,4-triazol-3-yl)-4-chlorobenzenesulfonamide is a chemical compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-amino-1-phenyl-1,2,4-triazol-3-yl)-4-chlorobenzenesulfonamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.
Sulfonamide Formation: The final step involves the reaction of the triazole derivative with 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.
化学反应分析
Types of Reactions
N-(5-amino-1-phenyl-1,2,4-triazol-3-yl)-4-chlorobenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The chlorine atom in the benzene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
N-(5-amino-1-phenyl-1,2,4-triazol-3-yl)-4-chlorobenzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of N-(5-amino-1-phenyl-1,2,4-triazol-3-yl)-4-chlorobenzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
N-(5-amino-1-phenyl-1,2,4-triazol-3-yl)-N-methylacetamide: Another triazole derivative with similar structural features.
4-chlorobenzenesulfonamide: Shares the sulfonamide group but lacks the triazole ring.
Uniqueness
N-(5-amino-1-phenyl-1,2,4-triazol-3-yl)-4-chlorobenzenesulfonamide is unique due to the combination of the triazole ring and the sulfonamide group, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various scientific fields.
属性
CAS 编号 |
840457-49-0 |
|---|---|
分子式 |
C14H12ClN5O2S |
分子量 |
349.8 g/mol |
IUPAC 名称 |
N-(5-amino-1-phenyl-1,2,4-triazol-3-yl)-4-chlorobenzenesulfonamide |
InChI |
InChI=1S/C14H12ClN5O2S/c15-10-6-8-12(9-7-10)23(21,22)19-14-17-13(16)20(18-14)11-4-2-1-3-5-11/h1-9H,(H3,16,17,18,19) |
InChI 键 |
MJWUUCYDTPJOIJ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)N2C(=NC(=N2)NS(=O)(=O)C3=CC=C(C=C3)Cl)N |
溶解度 |
45.7 [ug/mL] (The mean of the results at pH 7.4) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-(4-Butoxy-3-nitrophenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole](/img/structure/B14159535.png)
![Tetrahydro-N-[[4-(1-methylethoxy)phenyl]methyl]-2-(1-methylethyl)-4-(4-methylphenyl)-2H-pyran-4-acetamide](/img/structure/B14159536.png)
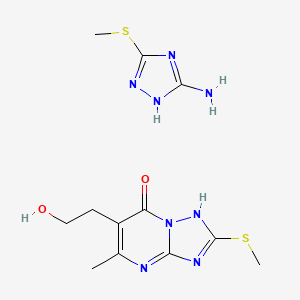
![11-methyl-4-(4-methylphenyl)-5-(2-methylprop-2-enylsulfanyl)-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B14159556.png)
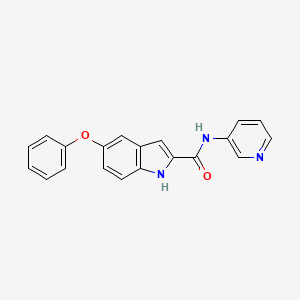

![5-Methoxy-2-[[(6-methylpyridin-2-yl)amino]methyl]phenol](/img/structure/B14159577.png)
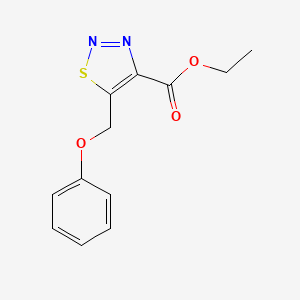
![2-(1,3-benzothiazol-2-yl)-N-[(4-methylphenyl)sulfonyl]hydrazinecarboxamide](/img/structure/B14159582.png)
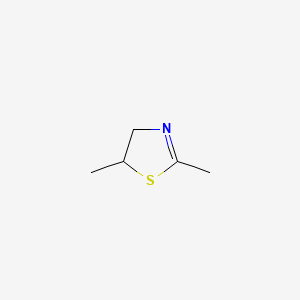
![2-Amino-4-[4-(hydroxymethyl)-1,3,2-dithiarsolan-2-yl]phenol](/img/structure/B14159589.png)
![N-(8-ethoxy-5H-pyrimido[5,4-b]indol-4-yl)-N',N'-diethylethane-1,2-diamine](/img/structure/B14159597.png)
